REACTION_SMILES
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[CH3:17][C:18](=[O:19])[OH:20].[OH2:16].[OH:12][N+:13]([O-:14])=[O:15].[OH:1][C:2](=[O:3])[CH2:4][c:5]1[cH:6][cH:7][c:8]([OH:9])[cH:10][cH:11]1>>[OH:1][C:2](=[O:3])[CH2:4][c:5]1[cH:6][c:7]([N+:13](=[O:12])[O-:14])[c:8]([OH:9])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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O=C(O)Cc1ccc(O)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |